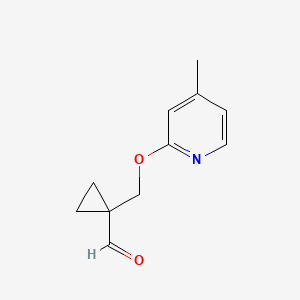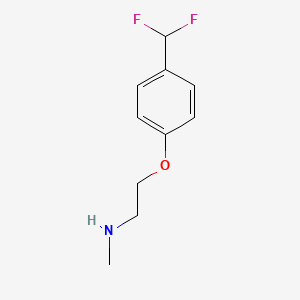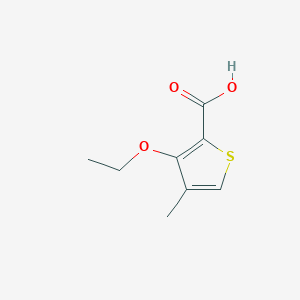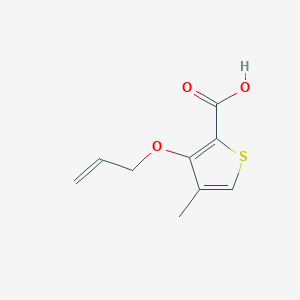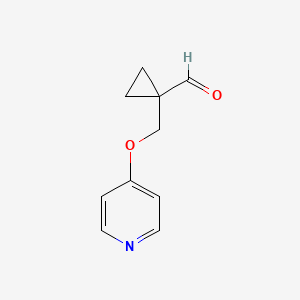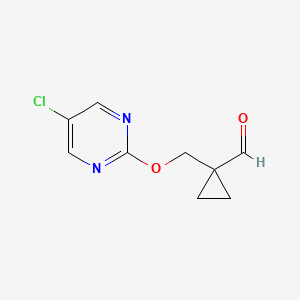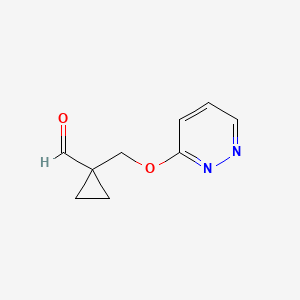
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile (FPCP) is an organic compound with a variety of applications in scientific research. FPCP has a unique chemical structure and has been studied for its potential use in a variety of fields, including but not limited to medicinal chemistry, drug design, and drug delivery. FPCP has been used to study the effects of various drugs on the body and has been studied for its potential to act as a drug transporter. It has also been studied for its potential to act as an antioxidant and to reduce inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on developing facile synthetic approaches for pyrazole-4-carbonitrile derivatives, including 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile. These methods involve aldol condensation and reactions with binucleophiles to afford substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. Such chemical processes are significant for generating a wide range of compounds for further evaluation of their biological and physical properties (Ali et al., 2016).
Biological Activities
Several studies have synthesized pyrazole derivatives and evaluated their antimicrobial and antitumor activities. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized using microwave irradiation in multi-component reactions, showing promising antibacterial and antifungal activities. Some of these compounds have also demonstrated significant antitumor activity against liver cell lines (El-Borai et al., 2012). Additionally, novel Schiff bases derived from pyrazole-4-carboxaldehydes have shown excellent antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents (Puthran et al., 2019).
Structural Characterization
The structural characterization of pyrazole derivatives has been a focus, with studies employing techniques such as X-ray crystallography to determine molecular conformations. This information is crucial for understanding the relationship between structure and biological activity, which can guide the design of more effective compounds (Kariuki et al., 2021).
Sensing Applications
Research into the sensing applications of pyrazole derivatives has identified compounds that act as selective fluorescent sensors for anions such as fluoride. These findings are relevant for environmental monitoring and the development of diagnostic tools (Yang et al., 2011).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4/c15-12-3-5-13(6-4-12)19-14(11(9-16)10-17-19)18-7-1-2-8-18/h1-8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMNQNVXBHWRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1480558.png)


